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Compound of Interest

Compound Name: 3'-Bromo-4'-fluoropropiophenone

Cat. No.: B1271923 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral characteristics of the chemical compound 3'-
Bromo-4'-fluoropropiophenone. Due to the limited availability of specific experimental

spectral data for this compound in publicly accessible databases, this document provides its

known physical properties. To offer valuable comparative insights, this guide also presents

spectral data for the closely related compound, 3'-Bromopropiophenone. The methodologies

outlined herein represent standard protocols for the spectroscopic analysis of organic

compounds and can be adapted for the analysis of 3'-Bromo-4'-fluoropropiophenone.

Compound Identification
Compound Name: 3'-Bromo-4'-fluoropropiophenone CAS Number: 202865-82-5 Molecular

Formula: C₉H₈BrFO Molecular Weight: 231.06 g/mol

Physical and Chemical Properties
Property Value

Molecular Weight 231.06 g/mol

Appearance White crystalline powder

Melting Point 60-64 °C
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Spectral Data (Analog Compound Analysis)
Specific experimental NMR, IR, and MS spectral data for 3'-Bromo-4'-fluoropropiophenone
are not readily available. However, the spectral data for the analogous compound 3'-

Bromopropiophenone (CAS: 19829-31-3) is presented below to provide an estimation of the

expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3'-
Bromopropiophenone
¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.09 s 1H Ar-H

7.89 d 1H Ar-H

7.67 d 1H Ar-H

7.34 t 1H Ar-H

2.98 q 2H -CH₂-

1.22 t 3H -CH₃

Note: The presence of the fluorine atom in 3'-Bromo-4'-fluoropropiophenone would introduce

additional complexity to the aromatic region of the ¹H and ¹³C NMR spectra due to H-F and C-F

coupling.

Infrared (IR) Spectroscopy of 3'-Bromopropiophenone
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Wavenumber (cm⁻¹) Intensity Assignment

~1680 Strong C=O (Ketone) stretching

~1590, 1470 Medium-Strong C=C (Aromatic) stretching

~1220 Medium C-C-C stretching

~800-600 Strong
C-Br stretching, C-H bending

(aromatic)

Mass Spectrometry (MS) of 3'-Bromopropiophenone
m/z Relative Intensity (%) Assignment

212/214 ~18
[M]⁺ (Molecular ion peak,

bromine isotope pattern)

183/185 100/97
[M-C₂H₅]⁺ (Loss of ethyl

group)

155/157 ~36
[M-C₂H₅CO]⁺ (Loss of

propionyl group)

75 ~21 [C₆H₃]⁺ fragment

Note: For 3'-Bromo-4'-fluoropropiophenone, the molecular ion peak would be expected at

m/z 230/232.

Experimental Protocols
The following are generalized experimental protocols for acquiring spectral data for an organic

compound like 3'-Bromo-4'-fluoropropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:

Acquire a one-pulse proton spectrum.

Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-5 seconds, 16-64

scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS at 0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-10 seconds,

1024 or more scans.

Processing is similar to ¹H NMR.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total

Reflectance (ATR) crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

an appropriate ionization source (e.g., direct infusion or coupled with a gas or liquid

chromatograph).

Ionization: Utilize an electron ionization (EI) or a soft ionization technique like electrospray

ionization (ESI).

Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and

fragment ions.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular weight and

fragmentation pattern, which aids in structure elucidation.

Workflow for Spectral Data Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of spectral

data for a chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition

Data Processing

Data Analysis & Interpretation

Conclusion
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IR Data Processing
(Background Subtraction)
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MS Data Processing
(Peak Detection)

NMR Spectral Interpretation
(Chemical Shifts, Coupling)

IR Spectral Interpretation
(Functional Group Identification)

MS Spectral Interpretation
(Molecular Ion, Fragmentation)

Structure Elucidation & Confirmation

Click to download full resolution via product page

Caption: Workflow for chemical structure elucidation using spectral data.

To cite this document: BenchChem. [Spectral Analysis of 3'-Bromo-4'-fluoropropiophenone: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271923#spectral-data-of-3-bromo-4-
fluoropropiophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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